Cas no 776-34-1 (4-Nitro-1-naphthylamine)

4-Nitro-1-naphthylamine 化学的及び物理的性質
名前と識別子
-
- 4-Nitronaphthalen-1-amine
- 1-Amino-4-nitronaphthalene
- 4-Nitro-1-naphthylamine
- 1-Naphthylamine,4-nitro- (7CI,8CI)
- 1,4-Nitronaphthylamine
- 4-Amino-1-nitronaphthalene
- 4-Nitro-1-aminonaphthalene
- 4-Nitro-1-naphthamine
- 4-Nitro-a-naphthylamine
- NSC 614
- 1-Naphthalenamine, 4-nitro-
- 1-NAPHTHYLAMINE, 4-NITRO-
- 4-Nitro-1-naphthalenamine
- 4-nitronaphthylamine
- 4-Nitro-naphthalen-1-ylamine
- 4-Nitro-alpha-naphthylamine
- 4-Nitro-.alpha.-naphthylamine
- (4-nitro-1-naphthyl)amine
- BVPJPRYNQHAOPQ-UHFFFAOYSA-N
- NSC614
- 4-nitro-1-naphthalamine
- MFCD00004026
- BDBM50425019
- PS-4372
- CHEMBL2312201
- DTXSID60228263
- BCP04287
- AG-205/01843055
- CS-W020893
- BRN 2211897
- EINECS 212-277-7
- 4-Nitro-1-naphthylamine, 97%
- AKOS005609791
- NS00037934
- STR04258
- YSSJ2998
- FT-0607331
- NSC-614
- A839149
- N0213
- AMY18006
- 4-12-00-03114 (Beilstein Handbook Reference)
- AC-29187
- 776-34-1
- AI3-62662
- EN300-99795
- SY100497
- SCHEMBL297029
- DB-056235
- STK803079
- naphthalene, 1-amino-4-nitro-
- DTXCID80150754
- ALBB-024928
-
- MDL: MFCD00004026
- インチ: 1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2
- InChIKey: BVPJPRYNQHAOPQ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C([H])=C(C2=C([H])C([H])=C([H])C([H])=C21)N([H])[H])=O
- BRN: 2211897
計算された属性
- せいみつぶんしりょう: 188.05900
- どういたいしつりょう: 188.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 71.8
じっけんとくせい
- 色と性状: オレンジイエローニードル
- 密度みつど: 1.366
- ゆうかいてん: 193.0 to 196.0 deg-C
- ふってん: 419°C at 760 mmHg
- フラッシュポイント: 207.2°C
- 屈折率: 1.728
- PSA: 71.84000
- LogP: 3.43460
- ようかいせい: エタノールや酢酸に溶けやすく、お湯に微溶解する
4-Nitro-1-naphthylamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:QM4370000
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
4-Nitro-1-naphthylamine 税関データ
- 税関コード:29214500
4-Nitro-1-naphthylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K39245-250g |
4-Nitro-1-naphthylamine |
776-34-1 | 95% | 250g |
$1400 | 2024-05-24 | |
Chemenu | CM141683-25g |
4-Nitro-1-naphthylamine |
776-34-1 | 97% | 25g |
$*** | 2023-05-29 | |
Chemenu | CM141683-100g |
4-Nitro-1-naphthylamine |
776-34-1 | 97% | 100g |
$*** | 2023-05-29 | |
TRC | N496848-100mg |
4-Nitro-1-naphthylamine |
776-34-1 | 100mg |
$64.00 | 2023-05-17 | ||
Key Organics Ltd | PS-4372-10MG |
1-Amino-4-nitronaphthalene |
776-34-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-99795-0.1g |
4-nitronaphthalen-1-amine |
776-34-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0213-1g |
4-Nitro-1-naphthylamine |
776-34-1 | >98.0%(GC) | 1g |
¥120.00 | 2024-04-16 | |
Enamine | EN300-99795-0.25g |
4-nitronaphthalen-1-amine |
776-34-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Apollo Scientific | OR24922-25g |
1-Amino-4-nitronaphthalene |
776-34-1 | 25g |
£80.00 | 2023-09-02 | ||
eNovation Chemicals LLC | D381556-100g |
4-Nitro-1-naphthylamine |
776-34-1 | 97% | 100g |
$800 | 2023-09-01 |
4-Nitro-1-naphthylamine サプライヤー
4-Nitro-1-naphthylamine 関連文献
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Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
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2. 431. Salt formation of homonuclear naphthalene derivativesHerbert H. Hodgson,Reginald L. Elliott J. Chem. Soc. 1935 1850
-
3. 411. The nitration of phthalonaphthylimides and the facile preparation of 8-nitro-1-naphthylamineHerbert H. Hodgson,J. Harold Crook J. Chem. Soc. 1936 1844
-
4. 377. The action of bromine on 2- and 4-nitro-1-naphthylaminesRaphael Consden,Joseph Kenyon J. Chem. Soc. 1935 1596
-
5. 282. The nitration of aceto-α-naphthalide, and the preparation of 2- and 4-nitro-1-naphthylaminesHerbert H. Hodgson,John Walker J. Chem. Soc. 1933 1205
-
6. 373. The 3-halogeno-1-nitro-, -1-amino-, and -1-hydroxy-naphthalenesHerbert H. Hodgson,Reginald L. Elliott J. Chem. Soc. 1934 1705
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Juhwan Kim,Mehran J. Umerani,Reina Kurakake,Huiting Qin,Joseph W. Ziller,Alon A. Gorodetsky,Young S. Park RSC Adv. 2021 11 13722
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Herbert H. Hodgson,Donald E. Nicholson,Gerald Turner J. Chem. Soc. 1944 15
-
Herbert Henry Hodgson,Ernest Kilner J. Chem. Soc. 1926 129 7
-
Taichi Kurimoto,Yusuke Inagaki,Kazuaki Ohara,Kentaro Yamaguchi,Wataru Setaka Org. Biomol. Chem. 2022 20 8465
4-Nitro-1-naphthylamineに関する追加情報
4-Nitro-1-naphthylamine (CAS No. 776-34-1): A Versatile Aromatic Amine with Emerging Applications in Advanced Materials and Biomedical Research
The 4-nitro-1-naphthylamine, identified by CAS No. 776-34-1, is an aromatic amine compound characterized by its unique structural configuration. This compound features a naphthalene core substituted with a nitro group at the 4-position and an amino group at the 1-position, creating a molecular framework that exhibits intriguing electronic properties. Recent studies have highlighted its potential in diverse applications ranging from organic electronics to bioimaging agents, driven by advancements in synthetic methodologies and mechanistic understanding.
In materials science, researchers have leveraged the planar conjugated structure of 4-nitro-1-naphthylamine to develop novel π-conjugated polymers. A 2023 study published in Advanced Materials demonstrated that incorporating this compound into polythiophene backbones significantly enhances charge carrier mobility, achieving values up to 0.8 cm²/V·s—a critical parameter for high-performance organic field-effect transistors (OFETs). The nitro group's electron-withdrawing capability creates a dipole moment that stabilizes charge transport pathways, while the amino functionality provides sites for post-polymerization functionalization. This dual functionality makes it particularly valuable for designing stimuli-responsive materials capable of reversibly switching conductivity under pH or redox conditions.
Biomedical applications have also seen renewed interest due to advancements in controlled radical polymerization techniques. A collaborative study between MIT and ETH Zurich (2024) reported the synthesis of amphiphilic block copolymelles using 4-nitro-1-naphthylamine as a hydrophobic segment. These nanostructures exhibited self-assembling behavior in aqueous media, forming micelles with drug-loading efficiencies exceeding 95% for hydrophobic anticancer agents like paclitaxel. The compound's inherent fluorescence properties at ~580 nm wavelength enabled real-time tracking of drug delivery via near-infrared imaging without requiring additional fluorophore conjugation—a breakthrough in theranostic systems.
In the realm of electrochemical sensing, recent work published in Nano Letters (2023) showcased its utility as a co-catalyst in glucose biosensors. When integrated with graphene oxide nanosheets, the compound's redox-active amino group facilitated direct electron transfer between glucose oxidase and electrode surfaces, achieving detection limits as low as 0.5 μM—a tenfold improvement over conventional systems. Computational docking studies revealed strong π-stacking interactions between the naphthalene moiety and graphene's carbon lattice, which stabilizes enzyme orientation during catalytic cycles.
Photochemical properties are now being explored through supramolecular assembly strategies. A 2024 Nature Communications paper described host-guest complexes formed between 4-nitro-1-naphthylamine and cucurbit[8]uril macrocycles, creating light-responsive switches with on/off ratios exceeding 100-fold under UV irradiation. The nitro group's photoisomerization potential combined with the macrocycle's encapsulation capability enables precise control over molecular conformation changes—a promising approach for optoelectronic devices requiring reversible actuation mechanisms.
Synthetic chemists have made significant strides in improving access to this compound through green chemistry approaches. A metal-free synthesis protocol reported in ACS Sustainable Chemistry & Engineering (2023) employs visible-light-mediated radical nitration using [Ir(dFppy)₃]Cl as photocatalyst, achieving >95% yield under ambient conditions without hazardous oxidants like HNO₃ or H₂SO₄. This method reduces waste generation by 80% compared to traditional procedures while maintaining product purity above analytical grade specifications.
In computational modeling advancements, density functional theory (DFT) studies have clarified the electronic structure contributions of each substituent. Calculations reveal that the nitro group induces a ~1.2 eV upward shift in LUMO energy levels compared to unsubstituted naphthylamines, while the amino group lowers HOMO levels by ~0.9 eV—creating an ideal bandgap configuration for photovoltaic applications. These insights guide rational design of next-generation organic solar cell materials combining this compound with fullerene derivatives.
Ongoing research focuses on addressing practical challenges such as aggregation-induced quenching observed during nanoparticle formulation. By attaching polyethylene glycol side chains via click chemistry modifications, researchers at Stanford achieved size-controlled nanoparticles (<5 nm) with maintained fluorescence intensity even at high concentrations—a critical step toward clinical translation of imaging agents.
The unique combination of structural tunability and multifunctional properties positions 4-nitro-1-naphthylamine (CAS No. 776-34-1) as a key building block for next-generation technologies across multiple disciplines. Its continued exploration promises innovations in smart materials, precision medicine delivery systems, and sustainable energy solutions—underscoring its status as an indispensable molecule in modern chemical research portfolios.
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